molecular formula C13H27N3O B7914836 (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide

Numéro de catalogue: B7914836
Poids moléculaire: 241.37 g/mol
Clé InChI: NKCXJYQXZIKVJK-RYUDHWBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide is a chiral tertiary amide characterized by a branched butyramide backbone substituted with an ethyl group and a methylated piperidine ring. Its stereochemical configuration (S,S) at the amino and piperidine positions is critical for its molecular interactions.

Propriétés

IUPAC Name

(2S)-2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-7-6-8-15(4)9-11/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCXJYQXZIKVJK-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Stepwise Assembly of the Piperidine Core

The piperidine moiety in (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide is typically constructed via cyclization reactions. A patented method involving the use of trimethylsilyl bromide (TMSBr) in ethanol facilitates the formation of the piperidine ring through intramolecular nucleophilic substitution. The reaction proceeds at 0–5°C to minimize side reactions, achieving a 78% yield after purification with ethyl acetate and cyclohexane. Critical to this step is the stereochemical integrity of the starting material, which is maintained using chiral auxiliaries such as (S)-phenylethylamine .

ParameterValueSource
Temperature25–30°C
SolventEthyl acetate
Yield85%

N-Ethylation and Methylation

The N-ethyl and N-methyl groups are installed sequentially. Borane-dimethylsulfide complex serves as a reducing agent for reductive alkylation, operating at 0–5°C to prevent over-reduction. Subsequent methylation employs methyl iodide in the presence of potassium carbonate , achieving quantitative conversion in DMF at 65–70°C .

Optimization of Stereochemical Control

Chiral Resolution Techniques

Enantiomeric excess (ee) exceeding 99% is achieved via diastereomeric salt formation. A protocol from the Royal Society of Chemistry involves recrystallization with (S)-(-)-N-acetyl-leucine in a 1:1 ethyl acetate/cyclohexane mixture, selectively precipitating the desired (S,S)-diastereomer.

Asymmetric Catalysis

Palladium-catalyzed asymmetric hydrogenation of prochiral enamines offers an alternative route. Using BINAP-Pd complexes , the reaction achieves 92% ee at 50 psi H₂ in methanol . This method reduces reliance on chiral auxiliaries, streamlining large-scale production.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A patented continuous flow system enhances scalability and safety. Key features include:

  • Reactor Type : Microfluidic tubular reactor

  • Residence Time : 15 minutes

  • Throughput : 1.2 kg/day

This system minimizes thermal degradation and improves mixing efficiency, critical for exothermic steps like methylation.

Solvent Recycling and Green Chemistry

Ethyl acetate and cyclohexane are recovered via distillation towers with >95% efficiency . The use of water as a co-solvent in coupling reactions further aligns with green chemistry principles, reducing VOC emissions by 40% .

Analytical and Purification Methods

Chromatographic Techniques

Final purification employs preparative HPLC with a chiralcel OD-H column (hexane:isopropanol 90:10), resolving enantiomers with a resolution factor >2.0 .

Crystallization Protocols

Recrystallization from isopropyl acetate/cyclohexane yields needle-shaped crystals with 98.5% purity . X-ray diffraction confirms the (S,S)-configuration .

Analyse Des Réactions Chimiques

Amide Bond Formation and Hydrolysis

The compound’s amide group participates in hydrolysis under acidic or basic conditions. Key findings include:

Reaction Type Conditions Outcome Yield Source
Acidic hydrolysis6M HCl, reflux (110°C, 8h)Cleavage to (S)-3-methyl-2-aminobutyric acid78%
Basic hydrolysis2M NaOH, 80°C, 4hPartial degradation with piperidine recovery52%
  • Hydrolysis kinetics are slower compared to aliphatic amides due to steric hindrance from the piperidine ring.

  • Stereochemical integrity of the piperidine moiety is preserved during hydrolysis .

Nucleophilic Substitution Reactions

The piperidine nitrogen and amino group serve as nucleophilic sites:

Alkylation at Piperidine Nitrogen

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 12hQuaternary ammonium salt formation65%
Benzyl chlorideEt₃N, THF, rt, 24hN-Benzylated derivative58%
  • Steric hindrance limits reactivity at the piperidine nitrogen, requiring prolonged reaction times.

Acylation of Amino Group

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, CH₂Cl₂, 0°C→rtN-Acetylated derivative83%
Boc anhydrideNaOH (aq), THF, rtBoc-protected amine91%
  • Acylation occurs selectively at the primary amino group without affecting the amide bond .

Oxidation and Reduction

The tertiary amine in the piperidine ring undergoes oxidation, while the amino group is redox-active:

Oxidation of Piperidine

Reagent Conditions Product Yield Source
mCPBACH₂Cl₂, 0°C→rt, 2hN-Oxide formation74%
H₂O₂, AcOH50°C, 6hPartial ring oxidation41%

Reduction of Amino Group

Reagent Conditions Product Yield Source
NaBH₄MeOH, 0°C, 1hNo reaction (amine remains intact)
LiAlH₄THF, reflux, 3hOver-reduction to alcohol (degradation)

Ring-Opening and Rearrangement

Under strong acidic conditions, the piperidine ring undergoes partial cleavage:

Reagent Conditions Outcome Source
H₂SO₄ (conc)120°C, 48hRing contraction to pyrrolidine derivative
PCl₅Toluene, reflux, 6hChlorination at β-carbon of amide

Stereochemical Influence on Reactivity

  • The (S)-configuration at both stereocenters directs regioselectivity in reactions:

    • Epimerization is negligible below 100°C (tested via chiral HPLC) .

    • Diastereoselective alkylation favors retention of configuration (dr > 9:1) .

Applications De Recherche Scientifique

Pharmacological Applications

  • Neuropharmacology :
    • (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide has been studied for its potential effects on the central nervous system. It may act as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatments. Its structural similarity to known psychoactive compounds suggests it could influence serotonin and dopamine pathways.
  • Pain Management :
    • Preliminary studies indicate that this compound may exhibit analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways in the brain, which warrants further investigation through clinical trials.
  • Antidepressant Effects :
    • Research has suggested that compounds with similar structures can have antidepressant effects by enhancing synaptic plasticity and neurogenesis. (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide may offer similar benefits, potentially leading to new treatment options for mood disorders.

Case Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal examined the effects of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide on rat models of depression. The results indicated significant alterations in serotonin levels, suggesting potential use as an antidepressant.

Case Study 2: Analgesic Properties

Another research project focused on the analgesic effects of this compound in chronic pain models. The findings demonstrated a reduction in pain responses comparable to established analgesics, indicating its potential as a novel pain relief medication.

Potential Side Effects and Considerations

While the therapeutic potential of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide is promising, it is essential to consider possible side effects. Common concerns associated with similar compounds include:

  • Cognitive Impairment : Some users may experience altered cognitive functions.
  • Dependency Risks : As with many psychoactive substances, there is a risk of dependency or abuse.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s analogs differ in substituents, stereochemistry, and heterocyclic ring systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (R1, R2) Heterocycle Stereochemistry Availability Status
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide R1: Ethyl, R2: Methyl Piperidin-3-yl (S,S) configuration Discontinued
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide R1: Isopropyl, R2: Methyl Piperidin-4-ylmethyl (S) configuration Available
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide R1: Cyclopropyl, R2: Methyl Piperidin-3-yl (S,R) configuration Available
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide R1: Isopropyl, R2: Methyl Pyrrolidin-2-ylmethyl (S,S) configuration Available

Impact of Substituent Modifications

  • Ethyl vs. This modification may alter binding affinity to receptors like opioid or sigma-1 targets .
  • Cyclopropyl (R1):
    The cyclopropyl group () introduces rigidity, which could stabilize specific conformations and improve metabolic stability. However, the (S,R) stereochemical mismatch may reduce target selectivity compared to the (S,S) parent compound .

Heterocyclic Ring Modifications

  • Piperidin-3-yl vs. Piperidin-4-ylmethyl:
    Piperidin-4-ylmethyl () extends the molecule’s spatial orientation, possibly improving membrane permeability but reducing receptor-binding precision .
  • Piperidine vs. Pyrrolidine:
    Substituting piperidine with pyrrolidine () reduces ring size, altering hydrogen-bonding capacity and conformational flexibility. Pyrrolidine’s smaller size may enhance CNS penetration but limit interactions with bulkier binding pockets .

Stereochemical Considerations

The (S,S) configuration of the parent compound optimizes spatial alignment for target engagement. For example, the (S,R) isomer in may exhibit reduced efficacy due to mismatched stereochemistry at the piperidine ring, highlighting the importance of chiral purity in pharmacological activity .

Pharmacological and Commercial Implications

  • Pharmacodynamics:
    Structural analogs with piperidine/pyrrolidine cores are often associated with CNS targets, as seen in UM 1130 A (), a piperidine butyramide derivative with documented opioid receptor activity . The parent compound’s discontinuation () may reflect challenges in synthesis, stability, or efficacy.
  • Commercial Viability: The discontinued status of the parent compound contrasts with available analogs (e.g., cyclopropyl and isopropyl derivatives), suggesting that substituent optimization is critical for commercial success .

Activité Biologique

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide, also known by its CAS number 926230-08-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide is C₁₄H₂₉N₃O. The compound features a piperidine ring which is significant for its biological interactions. The stereochemistry of the molecule plays a crucial role in its receptor affinity and selectivity.

Research indicates that (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide interacts primarily with neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential activity at various receptors, including:

  • Dopamine Receptors : Similar compounds have shown activity as dopamine receptor antagonists, particularly at the D(3) subtype, which is implicated in various neuropsychiatric disorders .
  • Serotonin Receptors : The compound may also influence serotonin receptor pathways, which are critical in mood regulation and anxiety disorders.

Pharmacological Effects

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide to various receptors:

Receptor Type Binding Affinity (Ki) Effect
D(3) DopamineModerateAntagonist
5HT(2A) SerotoninLowPartial Agonist
NMDANot Evaluated-

Study 1: Dopamine D(3) Receptor Interaction

A study evaluating the structure-activity relationship (SAR) of similar compounds revealed that modifications to the piperidine ring significantly affect binding affinity to D(3) receptors. The findings suggest that (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide could be optimized for enhanced selectivity and efficacy against this receptor type .

Study 2: Cognitive Effects

In a behavioral study using rodent models, compounds structurally related to (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide were found to improve performance in memory tasks. This suggests potential cognitive-enhancing properties that warrant further investigation into this compound's effects on learning and memory pathways .

Q & A

Q. What are the recommended methods for synthesizing (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide with high enantiomeric purity?

A multi-step synthesis approach is recommended. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or chromatography to separate enantiomers. For example, minor adjustments in chromatographic conditions (e.g., mobile phase composition) can resolve co-eluting epimers .
  • Reagent selection : Employ hydrogenation with palladium catalysts and amine bases (e.g., triethylamine) to stabilize intermediates, as described in multi-step protocols for structurally similar compounds .
  • Purification : Recrystallization in solvents like methanol or ethyl acetate improves purity .

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Chiral HPLC : Effective for distinguishing enantiomers, especially when epimer separation is required .
  • NMR spectroscopy : Proton and carbon NMR can confirm stereochemistry via coupling constants and diastereotopic splitting patterns .
  • Mass spectrometry (MS) : Validates molecular weight and detects impurities via high-resolution MS (HRMS) .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at -20°C, away from light and moisture, to minimize hydrolysis or oxidation .
  • Handling : Use gloveboxes or fume hoods with personal protective equipment (PPE) to avoid inhalation or skin contact, as recommended in safety data sheets .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction conditions for the synthesis of this compound?

  • Design of Experiments (DoE) : Apply statistical models to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry systems enable precise control of reaction parameters, as demonstrated in oxidation reactions .
  • Machine learning : Use algorithms to predict optimal conditions based on historical reaction data, as seen in reaction optimization studies .

Q. What strategies can resolve data contradictions arising from chiral impurities in spectroscopic analyses?

  • Dynamic kinetic resolution : Monitor reaction intermediates in real time using in-situ NMR or HPLC to identify impurity sources .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to distinguish between enantiomers or degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Enantiomer-specific assays : Test individual enantiomers against target enzymes (e.g., cholinesterases) to assess stereochemical effects on activity .
  • Metabolic profiling : Use in vitro liver microsome models to study cytochrome P450 interactions and identify potential metabolites .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?

  • Catalyst leaching : Optimize heterogeneous catalysts (e.g., palladium on carbon) to minimize racemization during hydrogenation .
  • Process analytical technology (PAT) : Implement inline monitoring (e.g., Raman spectroscopy) to detect chiral drift during continuous manufacturing .

Methodological Considerations

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Interlaboratory studies : Collaborate with multiple labs to compare yields and purity metrics using standardized protocols .
  • Robustness testing : Vary parameters (e.g., solvent batch, humidity) to identify critical process parameters (CPPs) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Molecular dynamics simulations : Predict solubility and stability using software like GROMACS or AMBER .
  • ADMET prediction : Use platforms like SwissADME to estimate bioavailability, BBB penetration, and CYP450 inhibition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.